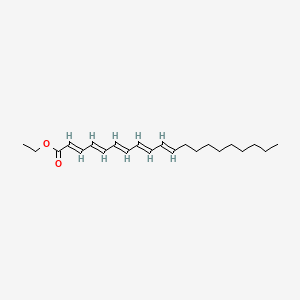![molecular formula C16H28N2O2 B2464787 tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate CAS No. 1909337-27-4](/img/structure/B2464787.png)
tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate: is a synthetic organic compound with the molecular formula C16H28N2O2 and a molecular weight of 280.41 g/mol . It is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of 2-(aminomethyl)adamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of adamantane derivatives with oxygen-containing functional groups.
Reduction: Formation of 2-(aminomethyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the carbamate group can undergo hydrolysis to release the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but with an ethyl group instead of the adamantane core.
tert-butyl N-(2-aminoethyl)carbamate: Used in similar applications but lacks the rigidity and stability of the adamantane core.
Uniqueness: tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate is unique due to the presence of the adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where structural integrity is crucial .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-2-adamantyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLCSCKGLZMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
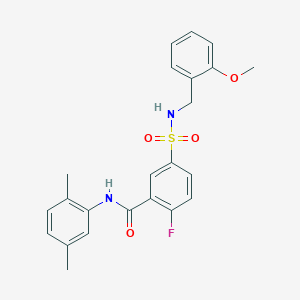

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)
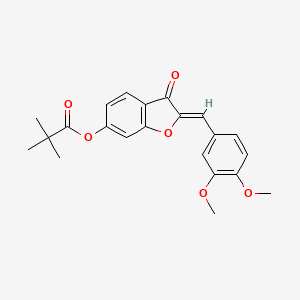
![1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2464709.png)
![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2464714.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)
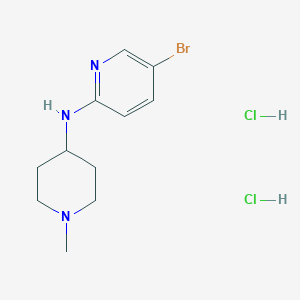
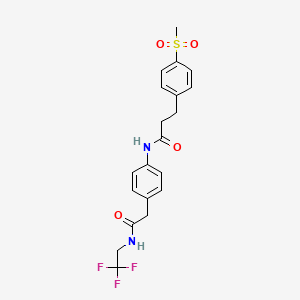
![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)

